The table below summarizes the core characteristics of tebipenem pivoxil.
| Property | Description |
|---|---|
| Drug Name | This compound (hydrobromide salt, HBr, is the form in late-stage development) [1] [2] |
| Active Moiety | Tebipenem [3] [2] |
| Drug Class | Oral carbapenem antibiotic [3] [4] |
| Approval Status | Approved in Japan for pediatric infections (brand name Orapenem); investigational elsewhere for cUTIs in adults [2] [4] |
| Primary Clinical Goal | Provide an effective oral alternative to intravenous carbapenems for multidrug-resistant infections, potentially enabling at-home treatment [1] [5] |
This compound is a prodrug designed for oral absorption. It is rapidly converted by intestinal esterases into its active form, tebipenem [3] [2].
The following diagram illustrates the journey of this compound from oral administration to its antibacterial action.
The clinical development program for this compound HBr has focused on demonstrating its value in treating cUTIs in adults.
| Efficacy Endpoint | Tebipenem HBr (Oral) | Imipenem-Cilastatin (IV) | Adjusted Difference (95% CI) |
|---|---|---|---|
| Overall Success (Composite of clinical cure & microbiological eradication) | 58.5% (261/446) [1] [7] | 60.2% (291/483) [1] [7] | -1.3% (-7.5%, 4.8%) [1] |
| Clinical Cure | 93.5% (417/446) [1] [7] | 95.2% (460/483) [1] [7] | -1.6% (-4.7%, 1.4%) [1] |
| Microbiological Response | 60.3% (269/446) [1] [7] | 61.3% (296/483) [1] [7] | -0.8% (-6.9%, 5.3%) [1] |
For research and development professionals, understanding the foundational preclinical methods is crucial.
Pharmacodynamics (PD) Study - Neutropenic Murine Thigh Infection Model [2]:
Resistance Suppression Study - Hollow-Fiber Infection Model (HFIM) [2]:
Research suggests this compound's utility could extend beyond cUTIs. A high-throughput screen identified it as highly potent against multidrug-resistant Shigella spp., a major cause of severe diarrhea in children in low- and middle-income countries [6]. A pilot clinical trial in children with shigellosis showed promising pharmacokinetics and comparable efficacy to azithromycin [9], indicating potential for drug repurposing.
The efficiency of tebipenem pivoxil is driven by its designed absorption and activation pathway.
The following diagram illustrates the journey of this compound from oral administration to systemic circulation.
Journey of this compound from Oral Administration to Systemic Circulation
For researchers, understanding the foundational methodologies is critical.
1. Human Mass Balance and Metabolite Profiling [2]
2. Intestinal Absorption Mechanism Study [1]
3. Population Pharmacokinetic Modeling [3]
Renal function is the primary factor influencing tebipenem clearance and dosing.
| Renal Function (Creatinine Clearance) | Proposed Dosing Regimen |
|---|---|
| CCR ≥ 80 mL/min (Normal) | 600 mg every 8 hours |
| 50 ≤ CCR < 80 mL/min (Moderate Impairment) | 300 mg every 8 hours |
| 30 ≤ CCR < 50 mL/min (Moderate-to-Severe) | 300 mg every 8 hours |
| CCR < 30 mL/min (Severe Impairment) | 150 mg every 12 hours |
| Parameter | Description / Value | Notes |
|---|---|---|
| Base Structural Model | Two-compartment model with linear elimination and two transit compartments for absorption [1] [2] | Describes plasma concentration-time data. |
| Absorption | First-order absorption [1] [2] | - |
| Median Tmax (IR Formulation) | 0.5 - 1.3 hours [3] | Time to maximum plasma concentration. |
| Mean Half-life (t1/2) | ~1 hour (range 0.8 - 1.1 h) [3] | In healthy subjects with normal renal function. |
| Elimination | Linear, first-order elimination [1] [2] | - |
| Primary Clearance Pathway | Renal clearance [1] [2] | ~55-60% of tebipenem is recovered unchanged in urine [3]. |
| Key Covariate | Creatinine Clearance (CLcr) [1] [2] | A sigmoidal Hill-type function describes the relationship between renal clearance (CLR) and CLcr [1] [2]. |
| Non-Key Covariates | Age, body size, sex [1] [2] | No dose adjustments warranted based on these factors alone. |
Tebipenem pivoxil HBr is a prodrug designed for oral absorption. The following diagram illustrates its metabolic pathway and the established pharmacokinetic-pharmacodynamic (PK/PD) relationship that guides its clinical dosing.
Figure 1: The metabolic activation of this compound and its key pharmacokinetic-pharmacodynamic (PK/PD) driver for efficacy.
The antibacterial activity of tebipenem is best described by the free drug area under the concentration-time curve to minimum inhibitory concentration ratio, adjusted for the dosing interval (fAUC/MIC · 1/τ) [4] [5] [6]. This is a time-dependent PK/PD index.
The following table outlines the key PD targets and corresponding dosing regimens derived from preclinical and clinical studies.
| PD Target / Clinical Context | fAUC/MIC · 1/τ Target Value | Associated Regimen / Outcome |
|---|---|---|
| Net Bacterial Stasis (Murine Thigh Model) | 23 - 26.2 [4] [5] [6] | Preclinical target. |
| 1-log10 CFU Reduction (Murine Thigh Model) | 54.1 [4] | Preclinical target. |
| Log Killing & Resistance Suppression (Hollow-Fiber Model) | 34.58 - 51.87 [5] [6] | Preclinical target for optimal effect. |
| Clinical PTA Target (Monte Carlo Simulation) | ≥ 34.58 [7] | Target for ≥90% Probability of Target Attainment (PTA). |
| Standard Adult Dose (cUTI/AP) | - | 600 mg every 8 hours [8]. |
Dosing must be adjusted based on the patient's renal function to achieve effective PK/PD targets while avoiding over-exposure. The table below summarizes the dosing for different levels of renal function.
| Creatinine Clearance (CLcr) | Recommended Dosage Regimen |
|---|---|
| CLcr ≥ 80 mL/min | 600 mg every 8 hours [7] |
| 50 ≤ CLcr < 80 mL/min | 300 mg every 8 hours [7] |
| 30 ≤ CLcr < 50 mL/min | 300 mg every 8 hours [7] |
| CLcr < 30 mL/min | 150 mg every 12 hours [7] |
The robust PK profile of tebipenem is supported by several foundational studies. Here are the methodologies for two critical types of analyses:
Population PK Model Development [1] [2]
Pharmacodynamic Target Identification (Murine Thigh Model) [5] [6]
Shigella spp. are Gram-negative bacterial pathogens that represent a significant global health burden, causing approximately 270 million infections and over 200,000 deaths annually worldwide, primarily affecting children in low- and middle-income countries (LMICs). [1] [2] These pathogens are the leading bacterial cause of severe childhood diarrhea in LMICs, with Shigella flexneri responsible for approximately 65% of global Shigella infections. [3] [4] The treatment landscape for shigellosis has become increasingly challenging due to the emergence of multidrug-resistant strains, including resistance to fluoroquinolones—the current World Health Organization-recommended treatment—as well as to ampicillin, azithromycin, and cefixime. [3] [4] This antimicrobial resistance (AMR) crisis has prompted the WHO to declare antibiotic-resistant Shigella a serious public health threat requiring novel therapeutic approaches. [3]
The pathogenesis of Shigella is characterized by its facultative intracellular lifestyle, where the bacteria invade intestinal epithelial cells and macrophages, using a type III secretion system (T3SS) to inject virulence effectors into host cells. [3] [5] This intracellular niche presents a significant challenge for conventional antibiotics, as they must penetrate both the host and bacterial membranes to reach their targets. The genomic diversity among Shigella species varies considerably, with S. sonnei exhibiting >9.8-fold less diversity than other species yet causing disproportionately more disease relative to its genomic diversity. [4] This complex combination of factors—increasing antimicrobial resistance, intracellular localization, and substantial genomic diversity—has created an urgent need for innovative high-throughput screening approaches to identify novel therapeutic interventions with activity against this challenging pathogen.
The development of effective antimicrobials against Shigella requires sophisticated screening strategies that account for its unique intracellular lifestyle and virulence mechanisms. Researchers have developed multiple high-throughput screening (HTS) platforms that address different aspects of Shigella pathogenesis, from intracellular killing to virulence regulation and host-pathogen interactions. The table below summarizes three major HTS approaches currently being employed in the field:
Table 1: High-Throughput Screening Approaches for Shigella Antimicrobial Discovery
| Screening Approach | Key Features | Throughput | Identified Hits | Advantages |
|---|---|---|---|---|
| 3D Intracellular Model [6] | Caco-2 cells on Cytodex 3 beads, nanoluciferase-producing S. flexneri, 384-well format | >500,000 compounds screened | 12 chemical hits inhibiting intracellular replication | Models physiologically relevant intestinal environment, identifies compounds with intracellular activity |
| Virulence-Targeted Screening [7] | β-galactosidase reporter assay monitoring VirF inhibition | ~42,000 small molecules screened | 7 compounds with ≥55% VirF inhibition | Targets master virulence regulator, potentially reduces selective pressure for resistance |
| Host-Directed Therapy CRISPR Screens [3] | Genome-wide knockout and CRISPRi screens in THP-1 macrophages | Genome-wide coverage | TLR1/2 signaling and pyruvate dehydrogenase complex identified as host targets | Identifies host factors essential for Shigella survival, expands therapeutic possibilities |
These complementary approaches highlight the diverse strategies being employed to address the challenges of Shigella drug discovery. The 3D intracellular model represents a phenotypic screening approach that identifies compounds with activity against the physiologically relevant intracellular form of the bacteria. [6] In contrast, the virulence-targeted screening approach takes a pathogenesis-focused strategy by targeting the VirF regulator, which controls the expression of all downstream virulence factors in Shigella. [7] The host-directed therapy CRISPR screens offer a completely different angle by identifying host factors that could be targeted to enhance the body's natural defense mechanisms against Shigella infection. [3]
The three-dimensional high-throughput screening assay represents a significant advancement over traditional monolayer models for identifying compounds with activity against intracellular Shigella. The protocol involves the following key steps:
Table 2: Key Optimization Parameters for 3D Intracellular Killing Assay
| Parameter | Optimized Condition | Validation Metrics | Alternative Conditions Tested |
|---|---|---|---|
| Infection Time | 6 hours | Z' > 0.4, S/B > 2 | 4h (cell detachment), 8h (reduced robustness) |
| MOI | 150 | 100% bacterial coverage | MOI 5-100 (suboptimal Z' factors) |
| Bead Concentration | 4000 beads/ml | Mean Z' = 0.57 | 1000, 2000 beads/ml (insufficient signal) |
| Bacterial Strain | SF_nanoluc | Invasion efficiency: 0.083% | Wild-type strains (lower quantification) |
| Differentiation Markers | 21 days | Sucrase (3.5-fold increase), ALP (5.5-fold increase) | Shorter differentiation periods (incomplete polarization) |
The CRISPR-based screening approach enables genome-wide identification of host factors that influence Shigella infection outcomes in macrophages:
The CRISPR screens for host factors important for Shigella infection have revealed key signaling pathways that represent potential targets for host-directed therapies. Two particularly important pathways identified are the TLR1/2 signaling pathway and mitochondrial pyruvate catabolism:
Figure 1: Key host pathways identified in CRISPR screens. Knockdown of TLR1/2 signaling reduces cytokine production and enhances host survival, while targeting pyruvate dehydrogenase complex limits intracellular bacterial growth.
The VirF regulatory cascade in Shigella represents another attractive target for antimicrobial development, as it serves as the master regulator of virulence:
Figure 2: VirF regulatory cascade. VirF is the master regulator controlling Shigella virulence, making it an attractive target for novel antimicrobials that disrupt pathogenesis without directly killing bacteria.
Human intestinal epithelial organoids (enteroids and colonoids) have emerged as powerful tools for studying Shigella pathogenesis in a physiologically relevant human system. These 3D gut epithelial assemblies derived from stem cells overcome limitations of transformed cell lines and animal models. [8] Key advances include:
This organoid-TraDIS approach has enabled the creation of a comprehensive genome-wide map of Shigella genes required to infect human intestinal epithelium, revealing over 100 chromosomal genes involved in the process beyond the known virulence factors on the plasmid. [8]
High-content high-resolution microscopy combined with deep learning-assisted analysis has revealed substantial heterogeneity in both host and bacterial responses during Shigella infection:
This single-cell resolution approach has discovered that heterogeneous SEPT7 assemblies are recruited to bacteria with increased T3SS activation, linking bacterial physiology to host cell-autonomous immunity responses. [9]
The field of high-throughput screening for Shigella antimicrobials has evolved significantly from traditional whole-cell antibiotic screens to sophisticated models that account for the bacterium's intracellular lifestyle and complex host-pathogen interactions. The advent of 3D cell cultures, organoid models, and CRISPR screening technologies has provided researchers with powerful tools to identify novel therapeutic interventions that target both bacterial and host factors.
Key challenges remain in translating these findings into clinically effective therapies, including the need for compounds to penetrate both host and bacterial membranes, the potential for resistance development, and the genetic diversity of Shigella species and serotypes. However, the integration of multiple approaches—direct antibacterial screening, virulence-targeted strategies, and host-directed therapies—offers a promising path forward. The combination of high-content imaging, functional genomics, and advanced bioinformatics provides unprecedented insight into the heterogeneity of host-pathogen interactions, enabling the development of more effective interventions against this significant global health threat.
Tebipenem pivoxil (TBPM-PI) is a novel orally administered carbapenem antibiotic that functions as a prodrug, rapidly hydrolyzing to its active metabolite, tebipenem (TBPM), following intestinal absorption. As the first oral carbapenem to be developed, it represents a significant advancement in antibiotic therapy, particularly for pediatric infections and multi-drug resistant pathogens. The drug has been approved in Japan for treating pneumonia, otitis media, and sinusitis in children and is currently under investigation for expanded indications including complicated urinary tract infections and shigellosis caused by extensively drug-resistant Gram-negative bacteria [1] [2]. The critical importance of developing robust analytical methods for TBPM stems from both its clinical significance and chemical challenges, particularly the inherent instability of the β-lactam ring under various physiological conditions [1].
The analytical challenges associated with tebipenem quantification primarily relate to the chemical instability of the β-lactam ring, which is susceptible to degradation under acidic, alkaline, and elevated temperature conditions [1]. This instability necessitates careful sample handling, specific stabilization protocols, and rapid analysis to ensure accurate quantification. Furthermore, therapeutic drug monitoring and pharmacokinetic studies require methods with high sensitivity and specificity to measure concentrations across a wide range of biological matrices, including plasma, epithelial lining fluid, and alveolar macrophages [3]. Previous methodologies, including conventional HPLC with diode array detection, suffered from limitations such as long analysis times (up to 15 minutes) and inadequate sensitivity for clinical applications, with linear ranges too high (10-130 μg/mL) for therapeutic drug monitoring [1].
Table 1: Instrumentation Configuration for Tebipenem Analysis
| Component | HPLC-DAD System | UPLC-MS/MS System |
|---|---|---|
| Chromatography System | HPLC with diode array detector | Acquity UPLC H-Class System |
| Analytical Column | Lichrospher RP-18 (250 × 4.6 mm, 5 μm) | ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) |
| Mass Spectrometer | Not applicable | Xevo TQD triple quadrupole mass spectrometer |
| Ionization Source | Not applicable | Electrospray ionization (ESI) in positive mode |
| Detection | UV detection at 270 nm | Multiple reaction monitoring (MRM) |
| Data Processing | Empower or equivalent software | MassLynx V4.1 software |
The repeated gradient program includes a wash step with 90% organic phase to minimize carryover, which was observed to be below 8.1% in validation studies [5].
The first transition (384.0→298.0) serves as the quantifier, while the second (384.0→140.0) functions as a qualifier for confirmatory analysis.
Figure 1: Workflow for sample preparation and analysis of tebipenem in biological matrices
The method demonstrated excellent specificity with no significant interference from endogenous plasma components at the retention times of tebipenem (0.94 min) and the internal standard (0.92 min) [1]. The chromatographic resolution between tebipenem and its potential degradation products was achieved through the UPLC gradient conditions, while the MRM detection provided additional specificity through transition ion monitoring.
Table 2: Validation Parameters for Tebipenem UPLC-MS/MS Assay
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.1 - 20 μg/mL | - |
| Correlation Coefficient (r²) | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 μg/mL | CV <20%, RE ±20% |
| Carryover | <8.1% | <20% of LLOQ |
| Intra-run Precision (CV) | ≤3.81% | ≤15% (≤20% for LLOQ) |
| Inter-run Precision (CV) | ≤3.81% | ≤15% (≤20% for LLOQ) |
| Accuracy (RE) | ±8.56% | ±15% (±20% for LLOQ) |
| Extraction Recovery | 90.19-95.74% | Consistent and reproducible |
| Matrix Effect | Minimal | CV <15% |
The calibration curve was constructed using weighted (1/x²) linear regression of the peak area ratio of tebipenem to internal standard versus nominal concentration [1] [5]. The LLOQ of 0.1 μg/mL provided sufficient sensitivity for pharmacokinetic studies, with accuracy and precision within acceptable limits.
The intra-run and inter-run precision expressed as coefficient of variation (CV) were within 3.81% across three quality control levels (low, medium, and high), while accuracy expressed as relative error (RE) did not exceed ±8.56% [5]. These results demonstrated the method's reliability and reproducibility for bioanalytical applications.
Table 3: Stability Profile of Tebipenem in Human Plasma
| Stability Condition | Duration | Result (% Remaining) |
|---|---|---|
| Room Temperature | 4 hours | 91.11-106.33% |
| Freezer Storage (-20°C) | 3 days | Within acceptance criteria |
| Freezer Storage (-80°C) | 30 days | Within acceptance criteria |
| Freeze-Thaw Cycles | 5 cycles | Within acceptance criteria |
| Processed Sample (8°C) | 24 hours | Within acceptance criteria |
The stability of tebipenem was evaluated under various conditions relevant to sample handling and storage. The critical finding was the necessity of MOPS buffer stabilization to maintain analyte integrity, particularly for benchtop stability during sample processing [1] [5]. The β-lactam ring remains stable under neutral pH conditions but degrades rapidly in acidic or alkaline environments.
The validated UPLC-MS/MS method has been successfully applied to pharmacokinetic studies in healthy volunteers following oral administration of this compound. Key pharmacokinetic parameters from clinical studies are summarized below:
Table 4: Pharmacokinetic Parameters of Tebipenem in Healthy Volunteers
| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose | 600 mg Dose (Steady State) |
|---|---|---|---|---|
| Tmax (h) | 0.50 | 0.50 | 0.67 | 1.00 |
| Cmax (mg/L) | - | - | - | 11.37 ± 3.87 |
| AUC (mg·h/L) | Dose-proportional 100-400 mg | - | - | - |
| t½ (h) | - | - | - | - |
| Urinary Excretion (24 h) | ~90% | ~95% | ~80% | - |
The method enabled the characterization of linear pharmacokinetics in the dose range of 100-400 mg, with AUC values proportional to the administered dose [4]. The time to reach maximum concentration (Tmax) was short (0.5-1.0 h), consistent with rapid absorption and conversion of the prodrug to the active moiety.
The application of the method extended to tissue distribution studies, particularly important for evaluating antibiotic efficacy at infection sites. In a study of healthy adult subjects receiving 600 mg every 8 hours, the intrapulmonary distribution was assessed by measuring concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) [3] [6].
The ratio of AUC0-8 values for ELF and AM to unbound plasma were 0.191 and 0.047, respectively, demonstrating distribution into the lungs, though penetration was limited [3]. These findings support the potential use of this compound for respiratory tract infections, though further clinical studies are needed to establish efficacy.
The method has been applied in pediatric populations for the treatment of shigellosis, demonstrating the versatility of the assay. In children aged 24-59 months, Cmax values of tebipenem ranged from 2546.0 to 5053.3 ng/mL following this compound administration [7]. The clinical and microbiological success rates were comparable to azithromycin, supporting the potential repurposing of this compound for multi-drug resistant shigellosis [7] [2].
The β-lactam ring in tebipenem is susceptible to degradation under various conditions, necessitating specific handling protocols:
The developed and validated UPLC-MS/MS method for the quantification of tebipenem in biological matrices provides a robust, sensitive, and specific analytical tool supporting pharmaceutical development and clinical applications. The key advantages of this method include:
The method has proven invaluable in characterizing the pharmacokinetic profile of tebipenem following administration of this compound, supporting its development as the first oral carbapenem antibiotic. The applications in healthy volunteer studies, pediatric populations, and tissue distribution assessments demonstrate the versatility and reliability of the method for diverse clinical scenarios.
For researchers implementing this method, attention to sample stabilization with MOPS buffer and adherence to the chromatographic conditions are critical success factors. The method provides a solid foundation for therapeutic drug monitoring and further clinical investigations of this promising antibiotic agent addressing the growing challenge of multidrug-resistant infections.
| Parameter | Fasting Arm Results | Postprandial Arm Results | Acceptance Range |
|---|---|---|---|
| Cmax GMR | 96.07% (90% CI: 89.62–102.99) | 89.84% (90% CI: 84.33–95.70) | 80.00% – 125.00% |
| AUC₀–t GMR | 93.09% (90% CI: 90.47–95.78) | 86.80% (90% CI: 83.62–90.10) | 80.00% – 125.00% |
| AUC₀–∞ GMR | 93.09% (90% CI: 90.48–95.77) | 86.90% (90% CI: 83.73–90.20) | 80.00% – 125.00% |
| Sample Size | 24 participants completed | 35 of 36 participants completed | - |
| Safety Outcome | All AEs mild; no severe AEs | One participant dropped out due to AEs; all other AEs mild | - |
Tebipenem pivoxil is an orally administered carbapenem antibiotic with demonstrated activity against a broad spectrum of bacteria, including multidrug-resistant Gram-negative pathogens [1]. As a prodrug, this compound is engineered for enhanced oral absorption by forming an ester prodrug interaction between thiazole at the C3 side chain and C2 carboxylic acids [2]. The drug exerts its antibacterial effect by inhibiting penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis [2].
While carbapenems have long been the standard of care for many multidrug-resistant bacterial infections, they have historically been available only as intravenous formulations [3]. The development of an oral carbapenem represents a significant advancement in antimicrobial therapy, potentially enabling early hospital discharge or entirely outpatient management for serious infections such as complicated urinary tract infections (cUTIs) and pyelonephritis [4] [5].
Bioequivalence studies play a critical role in the drug development process, particularly when developing alternative formulations of established drugs or when transitioning from innovator to generic products. These studies ensure that the test product exhibits comparable systemic exposure to the reference product, thereby supporting therapeutic interchangeability.
The following workflow diagram illustrates the sequential design of this bioequivalence study:
Bioequivalence Study Workflow
This compound hydrobromide is an orally available prodrug of tebipenem, a carbapenem antibiotic. The drug has the following pharmacological characteristics:
For demonstration of bioequivalence, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC₀–t, and AUC₀–∞ must fall entirely within the acceptance range of 80.00-125.00% [2].
The safety profile of this compound in this bioequivalence study was favorable, with all reported adverse events being mild in severity. Diarrhea was the most commonly reported adverse event, consistent with the known safety profile of carbapenem antibiotics. No severe adverse events or seizures were reported in this clinical trial [2].
The successful demonstration of bioequivalence between test and reference formulations of this compound under both fasting and fed conditions has important implications for clinical practice and drug development.
The availability of a generic formulation could potentially improve access to this important oral carbapenem, particularly as antimicrobial resistance continues to escalate. With approximately 30-35% of UTIs now resistant to traditional oral antibiotics like trimethoprim/sulfamethoxazole and fluoroquinolones, the need for effective oral alternatives has never been greater [3].
The food effect data are particularly valuable for clinical practice, as they demonstrate that this compound can be administered without regard to meals, potentially improving adherence in outpatient settings. This flexibility could be especially beneficial for patients transitioning from intravenous to oral therapy during hospital discharge.
While this bioequivalence study provides important pharmacokinetic data, several areas warrant further investigation:
Objective: To evaluate the in vivo antibacterial efficacy and protective effect of tebipenem pivoxil in mouse models of bacterial sepsis.
Key Findings: In murine sepsis models challenged with various pathogenic bacteria, oral administration of this compound significantly reduced mortality and demonstrated a superior protective effect compared to meropenem and its own granular formulation [1].
The following tables consolidate the key in vitro and in vivo findings from the research.
Table 1: In Vitro Antibacterial Activity (MIC90) of this compound [1]
| Pathogenic Bacteria | MIC90 (μg/mL) |
|---|---|
| Gram-Positive Bacteria | |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | ≤ 0.125 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 |
| Methicillin-Sensitive Staphylococcus epidermidis (MSSE) | 0.5 |
| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | 8 |
| Pyogenic Streptococcus | ≤ 0.125 |
| Enterococcus faecalis | 32 |
| Gram-Negative Bacteria | |
| Escherichia coli | 1 |
| Klebsiella pneumoniae | 0.5 |
| Enterobacter aerogenes | ≤ 0.125 |
| Haemophilus influenzae | 0.25 |
| Pseudomonas aeruginosa | 64 |
| Acinetobacter baumannii | 64 |
Table 2: In Vivo Efficacy in Murine Sepsis Models [1]
| Bacterial Challenge | Treatment Group | Survival Rate | Key Comparison |
|---|---|---|---|
| Staphylococcus aureus ATCC29213 | This compound Tablet (100 mg/kg) | Significantly higher | Superior to meropenem and this compound granules |
| Escherichia coli ATCC25922 | This compound Tablet (100 mg/kg) | Significantly higher | Superior to meropenem and this compound granules |
| Pseudomonas aeruginosa ATCC27853 | This compound Tablet (100 mg/kg) | Significantly higher | Superior to meropenem and this compound granules |
| Pseudomonas aeruginosa Clinical Strain | This compound Tablet (100 mg/kg) | Significantly higher | Superior to meropenem and this compound granules |
Here is a detailed methodology for key experiments based on the search results.
This protocol is adapted from the methods used to calibrate a mathematical model of sepsis, which closely mirrors the in vivo challenge tests [2].
This protocol is directly derived from the in vivo study of this compound [1].
The following diagrams illustrate the experimental workflow and key pharmacological relationships.
1.0 Background and Rationale Tebipenem pivoxil (TBPM-PI) is an oral carbapenem prodrug that is hydrolyzed to its active form, tebipenem (TBPM), in the intestinal enterocytes [1]. As the first orally available carbapenem, it presents a significant advancement for treating multidrug-resistant Gram-negative infections, including those caused by extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales, potentially offering an outpatient treatment option for conditions like complicated urinary tract infections (cUTI) that traditionally require intravenous therapy [1] [2]. Understanding its pharmacokinetic (PK) profile in healthy volunteers is a critical first step in drug development, establishing a baseline for safety, tolerability, and PK parameters before advancing to patient populations. Recent studies also suggest that ethnic differences may influence TBPM metabolism and exposure, underscoring the need for well-characterized, region-specific PK data [2] [3].
2.0 Key Data from Previous Studies Data from early-phase clinical trials provide a foundation for designing new PK studies. The tables below summarize critical pharmacokinetic parameters and safety findings.
Table 1: Key Pharmacokinetic Parameters of Tebipenem from Phase I Studies
| Parameter | Findings in Healthy Volunteers | Source / Context |
|---|---|---|
| Tmax (h) | ~0.5 - 0.67 hours (dose-dependent) [3] | Chinese healthy volunteers, single dose (100-400 mg) |
| Terminal t1/2 (h) | ~0.8 hours [3] | Chinese healthy volunteers |
| Urinary Excretion | ~80-95% of dose recovered as TBPM in urine within 24 hours [3] | Chinese healthy volunteers; indicates renal clearance is a major elimination pathway |
| Dose Proportionality | Linear and dose-proportional over 100-400 mg [3]; also observed from 100-900 mg [1] | Supports testing of multiple dose levels within this range |
| Food Effect | No substantial effect observed [1] | Supports administration in a fasted state for standardized conditions |
| Population PK Model | Final model is a two-compartment model with two transit compartments for absorption and linear elimination [1] | Can be used for future modeling and simulation |
Table 2: Summary of Safety and Key Covariates
| Aspect | Findings | Implications for Study Design |
|---|---|---|
| Safety & Tolerance | Safe and well-tolerated after single oral doses of 100, 200, and 400 mg [3] | These doses are suitable for a single ascending dose (SAD) study. |
| Critical Covariate | Creatinine clearance (CLcr) is the most significant covariate, described by a sigmoidal Hill function [1] | Must enroll volunteers with normal renal function and measure CLcr>. |
| Other Covariates | No dose adjustments warranted based on age, body size, or sex [1] | While not primary factors, demographic data should still be collected. |
1.0 Study Objectives
2.0 Study Design A single-center, open-label, randomized, single ascending dose (SAD) study in healthy adult volunteers is recommended. Three sequential dose cohorts (e.g., 100 mg, 200 mg, 400 mg) with a 1:1 male-to-female ratio in each cohort ensures a balanced assessment.
3.0 Methodology and Procedures
3.1 Subject Selection
3.2 Dosing and Concomitant Restrictions
3.3 Bioanalytical Sample Collection
3.4 Bioanalytical Method
The workflow for the sample collection and analysis process is outlined below.
4.0 Pharmacokinetic and Statistical Analysis
5.0 Safety Assessment
The protocol is designed to efficiently characterize the fundamental PK and safety profile of this compound. The linear pharmacokinetics observed in previous studies [1] [3] simplify the prediction of exposure across the tested dose range. The relationship between renal function (CLcr) and tebipenem clearance is the most critical covariate [1], which must be explored in subsequent studies involving patients with renal impairment to establish dose adjustment guidelines. Future work should also explore the application of Pharmaco-Metabolomics, as demonstrated in a Chinese study [3], to gain deeper insights into metabolic interventions and identify novel metabolites, moving beyond traditional PK analysis.
Tebipenem pivoxil is an oral carbapenem prodrug that is rapidly hydrolyzed to its active form, tebipenem, in the intestinal enterocytes [1] [2]. As a carbapenem antibiotic, tebipenem is primarily eliminated by the kidneys, making the measurement of its urinary excretion critical for determining its pharmacokinetic profile, dosage regimens for urinary tract infections, and understanding its overall elimination pathway [1] [3] [4]. The following notes and protocols consolidate methodologies from recent clinical and preclinical studies.
The table below summarizes quantitative urinary excretion data for tebipenem from key studies.
| Study Population | Dose | Cumulative Urinary Excretion (by 24 hours) | Major Urinary Components | Collection Period | Analysis Method |
|---|---|---|---|---|---|
| Healthy Chinese Volunteers (n=36) [3] [5] | 100 mg | ~90% of dose | Tebipenem (TBPM) | 0-24 hours | LC-MS/MS |
| 200 mg | ~95% of dose | Tebipenem (TBPM) | 0-24 hours | LC-MS/MS | |
| 400 mg | ~80% of dose | Tebipenem (TBPM) | 0-24 hours | LC-MS/MS | |
| Healthy Subjects (Mass Balance, n=8) [2] | 600 mg ([[14]C]-labeled) | 38.7% of radioactivity | Tebipenem (M12), open-ring metabolite LJC 11562, 4 other minor metabolites | Up to 312 hours | LC-MS/MS & Radioactivity Counting |
| cUTI/AP Patients (Population PK, n=650) [1] | 600 mg q6h | Data incorporated into population PK model | Tebipenem | During treatment | Population PK Modeling (Non-linear mixed-effects) |
This protocol is adapted from the mass balance and pharmacokinetic studies [2] [3] [5].
The workflow for urine sample collection and analysis is as follows:
This method is detailed in the study on Chinese volunteers [5] and is standard for quantifying drugs and metabolites in biological fluids.
This protocol is based on the human mass balance study [2].
Tebipenem pivoxil hydrobromide (TBP-PI-HBr) represents a significant advancement in antimicrobial therapy as the first orally available carbapenem antibiotic being developed for serious bacterial infections. The active moiety, tebipenem, demonstrates broad-spectrum activity against common Enterobacterales pathogens, including extended-spectrum-β-lactamase (ESBL)-producing multidrug-resistant strains. As drug development progresses, accurate determination of tebipenem concentrations in various biological matrices has become crucial for establishing pharmacokinetic-pharmacodynamic (PK/PD) relationships and optimizing dosing regimens. This application note provides detailed methodologies and protocols for the quantification of tebipenem in human plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM), supporting researchers in generating reliable data for regulatory submissions and clinical decision-making.
The development of validated bioanalytical methods is particularly important for antibiotics like tebipenem, where concentration at the infection site correlates with efficacy. Understanding both systemic exposure and pulmonary penetration is essential for developing treatments for lower respiratory tract infections. This document consolidates validated experimental protocols from recent clinical studies, providing researchers with standardized approaches for quantifying tebipenem concentrations across different biological matrices and patient populations.
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for precise determination of tebipenem concentrations in human plasma. This method offers significant advantages in speed, sensitivity, and specificity compared to conventional techniques, making it ideal for high-throughput clinical applications.
Sample Preparation: Plasma samples are prepared using a single-step protein precipitation method. Equal volumes of plasma samples are treated with acetonitrile and 3-morpholinopropanesulfonic acid (MOPS, pH 7.0, 50 mM) to stabilize the analyte during processing and analysis. [1]
Chromatographic Conditions:
Mass Spectrometry Parameters:
Method Validation Results:
Comprehensive stability evaluations are essential for ensuring reliable tebipenem quantification throughout sample processing and storage:
The MOPS buffer (pH 7.0, 50 mM) is critical for maintaining tebipenem stability during sample processing, as carbapenems are known to degrade under acidic conditions or through enzymatic activity in plasma.
The pulmonary distribution of tebipenem was evaluated using a standardized bronchoscopy protocol in healthy adult subjects to determine epithelial lining fluid (ELF) and alveolar macrophage (AM) concentrations relative to plasma levels.
Table 1: Subject Demographics for Pulmonary Distribution Study
| Parameter | All Subjects (n=30) | 1h Cohort (n=6) | 2h Cohort (n=6) | 4h Cohort (n=6) | 6h Cohort (n=6) | 8h Cohort (n=6) |
|---|---|---|---|---|---|---|
| Age (years) | 42 ± 7 | 40 ± 6 | 46 ± 8 | 43 ± 8 | 41 ± 6 | 41 ± 7 |
| Sex (M/F) | 20/10 | 5/1 | 3/3 | 4/2 | 4/2 | 4/2 |
| Weight (kg) | 80.4 ± 12.3 | 80.6 ± 14.5 | 76.1 ± 10.7 | 78.5 ± 12.7 | 79.0 ± 13.6 | 88.0 ± 10.4 |
| Height (cm) | 174 ± 10 | 176 ± 7 | 172 ± 10 | 174 ± 12 | 170 ± 11 | 179 ± 10 |
| Creatinine Clearance (mL/min) | 109 ± 18 | 110 ± 16 | 96 ± 14 | 106 ± 18 | 107 ± 15 | 128 ± 15 |
The standardized BAL procedure allows for simultaneous collection of ELF and AM samples:
BAL Procedure:
Sample Processing:
Analytical Considerations:
The experimental workflow for pulmonary distribution studies is summarized in the diagram below:
Figure 1: Experimental Workflow for Pulmonary Distribution Studies of Tebipenem
A randomized pilot clinical trial was conducted to evaluate this compound pharmacokinetics in children with shigellosis, demonstrating the application of bioanalytical methods in pediatric populations.
Table 2: Pharmacokinetic Parameters of Tebipenem in Pediatric Patients (24-59 months)
| Parameter | Day 0 | Day 1 | Day 2 |
|---|---|---|---|
| Cmax (ng/mL) | 5053.3 | 2546.0 | 3759.2 |
| AUC0-4 (ng·hr/mL) | 8481.1 | - | - |
| AUC48-52 (ng·hr/mL) | - | - | 6101.8 |
The observed Cmax values aligned with previously reported values of 3.19 µg/mL and 3.63 µg/mL following 4 mg/kg twice daily dosing in pediatric patients aged 0.5 to 3 years and 3 to 6 years, respectively. [4]
The comprehensive pharmacokinetic profile of tebipenem was characterized following oral administration of TBP-PI-HBr 600 mg every 8 hours in healthy adult subjects.
Advanced PK/PD modeling using Monte Carlo simulations has been employed to optimize tebipenem dosing regimens across different patient populations and renal function levels.
The relationship between renal function, dosing regimens, and probability of target attainment is summarized below:
Figure 2: Logic Diagram for Tebipenem Dose Optimization Based on Renal Function
Table 3: Summary of Tebipenem Pharmacokinetic Parameters Across Studies
| Parameter | Healthy Adults (600 mg q8h) | Pediatric Patients (4 mg/kg tid) | Unit |
|---|---|---|---|
| Plasma Cmax | 11.37 ± 3.87 | 5.05 (Day 0) | mg/L |
| Plasma Tmax | 1.00 (0.22-4.00) | <1.0 | h |
| Plasma Cmin | 0.043 ± 0.039 | - | mg/L |
| Plasma AUC | - | 8.48 (Day 0, 0-4h) | mg·h/L |
| ELF-to-Plasma Ratio | 0.191 | - | Ratio |
| AM-to-Plasma Ratio | 0.047 | - | Ratio |
| Protein Binding | 42 | - | % |
The safety profile of this compound has been established across multiple clinical trials:
The validated UPLC-MS/MS method for tebipenem quantification in human plasma provides a robust, sensitive, and specific analytical approach suitable for clinical pharmacokinetic studies. The comprehensive pulmonary distribution protocol enables precise determination of tebipenem concentrations at the site of action for respiratory infections, demonstrating that tebipenem achieves measurable concentrations in both epithelial lining fluid and alveolar macrophages following oral administration of the prodrug TBP-PI-HBr.
These standardized methodologies support the continued development of this compound as a promising oral carbapenem for the treatment of serious bacterial infections, particularly those caused by multidrug-resistant pathogens. The dosing optimization guided by Monte Carlo simulations across varying renal function levels provides evidence-based recommendations for clinical practice. Application of these protocols in ongoing and future clinical trials will ensure generation of high-quality, comparable pharmacokinetic data to inform regulatory decisions and clinical use.
Tebipenem pivoxil (TP) represents a significant advancement in antibiotic therapy as the first carbapenem analog recommended for oral administration, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [1]. Despite its clinical potential, TP faces significant limitations including chemical instability in solid states, susceptibility to acid-base hydrolysis, and suboptimal solubility characteristics that compromise its therapeutic efficacy [1]. These challenges necessitate innovative formulation strategies to stabilize the molecule and enhance its biological performance.
Cyclodextrin complexation offers a promising approach to address these limitations through the formation of inclusion complexes that can modify key physicochemical and biological properties of drug molecules [2]. β-cyclodextrin (β-CD), a cyclic oligosaccharide consisting of seven glucose units, features a hydrophobic inner cavity and hydrophilic exterior, enabling it to host appropriately sized drug molecules and improve their solubility, stability, and bioavailability [2] [3]. The application of β-CD as a multifunctional excipient for antibiotics like TP represents an innovative strategy to enhance therapeutic outcomes, particularly in the face of growing antibiotic resistance concerns worldwide [4]. This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of TP-β-CD inclusion complexes, supported by comprehensive quantitative data and visual workflow representations.
The dry mixing method provides an efficient, solvent-free approach for forming the TP-β-CD inclusion complex [1]. This protocol optimizes the complexation process for maximum yield and reproducibility:
Precise Proportional Measurement: Accurately weigh TP and β-CD in a 1:1 molar ratio using an analytical balance [1].
Mechanical Processing: Transfer the pre-weighed components to a mortar and pestle or mechanical grinder. Grind the mixture with continuous stirring for 30 minutes to ensure uniform dispersion and initiate molecular interactions between TP and β-CD [1].
Controlled Environmental Conditioning: Transfer the mixed powder to a controlled environment chamber maintained at 308 K (35°C) under ambient humidity conditions. Allow the material to remain under these conditions for 24 hours to facilitate complete complexation [1].
Final Processing and Storage: Following the conditioning period, perform a final grinding step to produce a uniform powder. Store the final product in evacuated chambers at 293 K (20°C) with constant ambient humidity to ensure stability preservation [1].
Table 1: Preparation Parameters for TP-β-CD Inclusion Complex
| Parameter | Specification | Rationale |
|---|---|---|
| Molar ratio | 1:1 (TP:β-CD) | Optimal stoichiometry for inclusion complex formation |
| Mixing time | 30 minutes | Ensures homogeneous distribution and interaction |
| Conditioning temperature | 308 K (35°C) | Facilitates molecular mobility without degradation |
| Conditioning time | 24 hours | Allows complete host-guest interaction |
| Storage temperature | 293 K (20°C) | Maintains stability of the complexed product |
Experimental Protocol: Prepare samples using IR-grade potassium bromide at a 1:100 sample-to-KBr ratio. Create IR pellets by applying 8 metric tonnes of pressure in a hydraulic press. Acquire spectra using an FT-IR Bruker Equinox 55 spectrometer equipped with a Bruker Hyperion 1000 microscope, scanning between 500 and 4000 cm⁻¹ [1].
Data Interpretation: Compare the spectra of pure TP, β-CD, physical mixture, and the inclusion complex. Successful complexation is indicated by shifts in characteristic absorption bands, particularly those associated with the carbonyl and thiazole groups of TP, confirming inclusion within the β-CD cavity [1].
Experimental Protocol: Record Raman scattering spectra using a Lab-RAM HR800 spectrometer (HORIBA Jobin Yvon) with laser excitation λexc = 633 nm (HeANe laser). Maintain laser power below 1 mW at the sample to prevent thermal degradation [1].
Data Interpretation: Analyze changes in vibrational modes between pure TP and the inclusion complex. Spectral modifications in the region corresponding to the azetidinyl and thiazole rings provide evidence of successful inclusion complex formation [1].
Experimental Protocol: Perform DSC analysis using a Perkin Elmer Diamond instrument equipped with an intercooler system. Calibrate the instrument using indium standards. Seal accurately weighed samples (2-5 mg) in 60 μL aluminum pans. Heat samples at a scanning rate of 10 K min⁻¹ from 293 K to 453 K (20°C to 180°C) under a nitrogen purge (20 mL min⁻¹). Conduct duplicate runs for each sample to ensure reproducibility [1].
Data Interpretation: Compare the thermograms of pure TP, β-CD, and the inclusion complex. The disappearance or shift of the characteristic TP melting endotherm in the complex indicates formation of an inclusion complex with altered crystalline properties [1].
Computational Methods: Perform quantum-chemical calculations using Gaussian 09 package with GaussView application. Optimize molecular structures using Density Functional Theory (DFT) with B3LYP functional and 6-31G(d,p) basis sets. Conduct molecular docking simulations to predict the most stable orientation of TP within the β-CD cavity and identify specific interaction sites [1].
The formation of TP-β-CD inclusion complexes significantly modifies the solubility profile of TP across different physiological pH conditions:
Table 2: Solubility and Dissolution Enhancement of TP-β-CD Complex
| Medium | TP Alone | TP-β-CD Physical Mixture | TP-β-CD Inclusion Complex | Enhancement Factor |
|---|---|---|---|---|
| Artificial gastric juice (pH 1.2) | Baseline | Moderate improvement | Significant improvement | 2.8-fold |
| Phosphate buffer (pH 7.2) | Baseline | Slight improvement | Maximum improvement | 3.5-fold |
| Water | Low solubility | Improved solubility | Highest solubility | 4.2-fold |
The dissolution profiles demonstrate pH-dependent enhancement, with the most significant improvements observed in neutral and alkaline conditions, which is particularly beneficial for intestinal absorption where TP is primarily absorbed [1] [5].
The inclusion complexation with β-CD significantly improves the solid-state stability of TP under various environmental conditions:
Table 3: Stability Parameters of TP and TP-β-CD Complex
| Storage Condition | Parameter | TP Alone | TP-β-CD Complex | Improvement |
|---|---|---|---|---|
| High humidity (RH ~76%) | Degradation rate constant | Higher | Significantly reduced | 68% reduction |
| Dry air (RH = 0%) | Degradation rate constant | Moderate | Minimal degradation | 72% reduction |
| Thermal stress (333-363 K) | Activation energy | Lower | Increased | 45% increase |
The stability enhancement is attributed to the protective environment provided by the β-CD cavity, which shields the susceptible β-lactam ring and thiazole groups of TP from hydrolytic degradation and thermal decomposition [1].
Experimental Protocol: Evaluate permeability using Caco-2 cell monolayers as an intestinal epithelium model. Measure apparent permeability coefficients (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. Calculate efflux ratios to assess transporter interactions [1].
Results: The TP-β-CD complex demonstrated reduced permeability (Papp A-B decreased from 4.72 × 10⁻⁶ cm/s to 3.31 × 10⁻⁶ cm/s) but a significantly lower efflux ratio (decreased from 2.41 to 1.39), indicating inhibition of efflux transporters and potentially more efficient intestinal absorption despite the reduced permeability rate [1].
Experimental Protocol: Determine Minimum Inhibitory Concentration (MIC) values against selected Gram-positive and Gram-negative bacterial strains using standard broth microdilution methods according to CLSI guidelines [1] [4].
Results: The TP-β-CD inclusion complex demonstrated enhanced antibacterial activity against most tested strains, with MIC values reduced by 2 to 4-fold compared to pure TP, indicating that the complexation not only improves stability but also enhances biological efficacy [1].
The development of TP-β-CD inclusion complexes presents significant opportunities for innovative formulations addressing the stability and efficacy challenges of carbapenem antibiotics. The experimental data support several key applications in pharmaceutical development:
Oral Dosage Form Optimization: The enhanced solubility and dissolution profile of the TP-β-CD complex, particularly at intestinal pH, supports the development of immediate-release oral formulations with improved bioavailability [1] [6].
Stability-Enhanced Formulations: The remarkable stability improvement under various environmental conditions enables the development of simpler formulation designs with reduced need for specialized packaging or stability-protecting excipients [1].
Combination with Advanced Delivery Systems: The TP-β-CD complex can be incorporated into nanostructured systems including nanosponges, nanofibers, nanoparticles, and liposomes for targeted or controlled release applications [2] [3].
The following workflow diagram illustrates the complete experimental process for developing and evaluating the TP-β-CD inclusion complex:
Diagram 1: Complete workflow for the preparation and evaluation of TP-β-CD inclusion complex
The comprehensive data presented in these application notes demonstrate that β-cyclodextrin complexation represents a viable strategy for overcoming the key limitations of this compound, including chemical instability, suboptimal solubility, and variable permeability. The multifunctional nature of β-CD as an excipient provides simultaneous benefits across physicochemical and biological domains, making it particularly valuable for antibiotic formulations in an era of increasing bacterial resistance [4].
Future development directions should explore derivatized cyclodextrins (e.g., HP-β-CD, SBE-β-CD) which may offer enhanced solubility benefits and different inclusion capabilities [2] [3]. Additionally, incorporation of the TP-β-CD complex into advanced delivery systems such as mucoadhesive formulations, targeted nanoparticles, or combination products with efflux pump inhibitors could further enhance the therapeutic potential of this important antibiotic [2]. The protocols and data presented herein provide a robust foundation for these continued development efforts aimed at optimizing antibacterial therapy through sophisticated pharmaceutical technologies.
This standardized protocol is adapted from studies assessing tebipenem against bloodstream infection isolates [1]. The detailed materials and steps are as follows:
The tables below summarize the in vitro activity of tebipenem against key pathogens, highlighting its potency compared to other carbapenems.
Table 1: In Vitro Activity of Tebipenem Against MDR Enterobacterales (MIC90 values) [1]
| Pathogen (Number of isolates) | Tebipenem MIC90 (mg/L) | Meropenem MIC90 (mg/L) | Ertapenem MIC90 (mg/L) |
|---|---|---|---|
| ESBL/AmpC-producing E. coli (n=274) | 0.03 | 0.03 | 0.125 |
| ESBL/AmpC-producing K. pneumoniae (n=42) | 0.125 | 0.06 | 0.25 |
Table 2: Suggested Dosing Regimens for Tebipenem Based on Renal Function [2] Note: Dosing for an MIC of 0.03 mg/L to achieve a ≥90% Probability of Target Attainment (PTA).
| Creatinine Clearance (CCR) | Recommended Dosage Regimen |
|---|---|
| CCR ≥ 80 mL/min | 600 mg every 8 hours |
| 50 ≤ CCR < 80 mL/min | 300 mg every 8 hours |
| 30 ≤ CCR < 50 mL/min | 300 mg every 8 hours |
| CCR < 30 mL/min | 150 mg every 12 hours |
The diagram below outlines the logical workflow for determining the Minimum Inhibitory Concentration (MIC) of tebipenem.
Effective stability testing requires methods to stress the sample and accurately measure the active ingredient and its degradation products.
| Stress Condition | Details | Primary Degradation Pathway |
|---|---|---|
| Increased Humidity | Solid-state degradation at elevated relative humidity [1]. | Autocatalytic reaction (kinetic model of autocatalysis) [1]. |
| Hydrolysis | Degradation in aqueous solutions [2]. | Cleavage of the β-lactam bond [1]. |
| Oxidation | Use of oxidizing agents (e.g., in phosphate buffer ~pH 6.0) [2]. | Information not specified in search results. |
| Thermal Degradation | Studies in dry air [1] and at specific temperatures (thermolysis) [2]. | First-order reaction (in dry air) [1]. |
| Photolysis | Exposure to light in the solid state [2]. | Information not specified in search results. |
First-Derivative Spectrophotometry Protocol: This method quantifies tebipenem pivoxil and its active metabolite, tebipenem, in the presence of degradation products [2].
HPLC-MS/MS Protocol: This method provides a more detailed analysis, confirming degradation pathways [1].
The following approaches, based on experimental data, can enhance the stability of this compound.
| Strategy | Key Findings | Proposed Mechanism |
|---|---|---|
| Develop Crystalline Salts | New crystalline salt forms show potential for improved stability [3]. | Altered crystal packing and internal energy reduce degradation susceptibility. |
| Control Environmental Humidity | Degradation follows autocatalytic kinetics at high humidity [1]. | Minimizing water absorption prevents autocatalytic breakdown. |
This diagram outlines a systematic approach to investigating and improving the solid-state stability of this compound:
What is the main chemical degradation pathway for tebipenem in the solid state? The primary pathway is the cleavage of the β-lactam bond, a common vulnerability in this class of antibiotics. This has been confirmed in solid-state studies using FT-IR, Raman spectroscopy, and HPLC-Q-TOF-MS/MS [1].
How does humidity affect the degradation kinetics of tebipenem? The degradation mechanism changes with humidity. In dry air, degradation typically follows a first-order reaction. At elevated relative humidity, the process shifts to follow a kinetic model of autocatalysis, meaning the degradation products accelerate the further breakdown of the drug [1].
Are there any patented forms of this compound with improved stability? Yes, several novel crystalline salt forms have been patented for this purpose. These include ethanesulfonic acid, ketoglutaric acid, maleate, methanesulfonic acid, hydrobromide, and edisylate salt forms. These forms are designed to enhance stability and are intended for use in pharmaceutical compositions [3].
The core strategy from the patent involves creating immediate-release (IR) oral dosage forms using specific pharmaceutical excipients to ensure effective drug delivery [1]. The key components of these formulations are summarized in the table below.
Table 1: Key Excipients for Tebipenem Pivoxil Formulations
| Excipient Category | Specific Compounds Mentioned | Function & Notes |
|---|---|---|
| Binding Agents | Hydroxypropyl methyl cellulose (HPMC), Polyvinylpyrrolidone (PVP), Copovidone [1] | Provide cohesion to the powder mixture and granule strength. |
| Diluents | Microcrystalline cellulose, Lactose (anhydrous or monohydrate), Mannitol, Starch [1] | Increase bulk of the dosage form to allow for practical handling and compression. |
| Disintegrants | Croscarmellose sodium, Crospovidone, Sodium starch glycolate [1] | Facilitate the breakup of the tablet in the gastrointestinal fluid, aiding dissolution. |
| Lubricants | Magnesium stearate, Fatty acid esters [1] | Reduce friction during tablet ejection from the die and improve powder flow. |
| Coating Agents | Hydroxypropyl methyl cellulose (HPMC)-based coatings [1] | Used in modified-release forms to control the drug's dissolution profile. |
The following diagram outlines a generalized workflow for developing a solid oral dosage form, based on the processes implied by the patent information [1].
While the provided data gives a starting point, here are some directions for deeper technical investigation:
The following table summarizes validated HPLC and UPLC conditions for separating tebipenem pivoxil from its degradation products.
| Method Purpose & Citation | Stationary Phase | Mobile Phase (v/v) | Key Method Parameters & Notes |
|---|
| Separation of drug & solid-state degradation products [1] | Core-shell C18 (5.0 µm) | Not fully specified (No ion-pair reagents) | • Short analysis time & high selectivity • Compatible with HPLC-DAD and HPLC-Q-TOF-MS/MS | | Stability-indicating method for Tebipenem (active form) [2] [3] | Lichrospher RP-18 (5 µm, 250 × 4 mm) | 12 mM Ammonium Acetate : Acetonitrile = 96:4 | • Flow rate: 1.2 mL/min • Detection: 298 nm • Retention time: ~12.3 min • Runtime: 15 min | | Related substances in drug substance [4] | Octadecylsilane (5 µm) | A: 20mM Phosphate Buffer (pH 6.0) : Acetonitrile = 95:5 B: Acetonitrile : Water = 1:1 | • Gradient elution • Column temp.: 40°C • Suitable for quality control of raw material | | Determination in human plasma (UPLC-MS/MS) [5] | HSS T3 (1.8 µm, 100 × 2.1 mm) | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile (Gradient) | • Runtime: 3.5 min • Detection: MRM, 384.0→298.0 (m/z) • High sensitivity for pharmacokinetic studies |
Forcing degradation studies help understand the stability profile and generate degradation products for identification. The table below outlines conditions applied to tebipenem (the active form).
| Stress Condition | Details | Reported Degradation |
|---|---|---|
| Acidic Hydrolysis [2] | 0.2 N HCl at 30°C | Significant degradation |
| Alkaline Hydrolysis [2] [3] | 0.02 N NaOH at Room Temperature | Significant degradation (more than in acid) |
| Oxidative Degradation [2] | 3% H₂O₂ at Room Temperature | Significant degradation |
| Thermal Degradation (Solid State) [1] [2] | 70°C at 0% RH (dry) or 70°C at 76.5% RH (humid) | Degradation, with more stable products formed in solid state compared to solutions [1] |
| Photolytic Degradation [2] | Exposure to sunlight (e.g., 10,000 lux for 48 h) | Significant degradation |
Understanding the molecular structure is key to predicting degradation pathways.
The following diagram outlines a logical workflow for designing your degradation study and identifying the products.
Q1: Why does tebipenem degrade so extensively in basic conditions? The β-lactam ring in tebipenem's structure is highly susceptible to base-catalyzed hydrolysis [2]. Quantum-chemical calculations show that the electron density in the HOMO orbital is localized on this fused ring system, making it a prime target for nucleophilic attack by hydroxide ions, leading to ring opening and loss of activity [2] [3].
Q2: My degradation product peaks are not well resolved. How can I improve the HPLC separation?
Q3: What is the most critical parameter for a stability-indicating method? The method must demonstrate specificity and selectivity, proving that the peak of the active drug is pure and well-separated from all degradation products. This is confirmed by using a PDA detector to check peak purity (no co-eluting peaks) and by stressing the drug under various conditions (acid, base, oxidation, heat, light) to ensure all degradants are resolved [2].
Q4: Are degradation products formed in the solid state different from those in solution? Yes. Research indicates that while degradation in solution can be multidirectional, degrading this compound in the solid state can yield more stable, isolable degradation products [1]. This makes solid-state degradation a valuable model for obtaining well-defined compounds for identification.
Your experiments should focus on influx transport mechanisms. The high intestinal absorption of this compound (TBPM-PI) is mediated by human uptake transporters, specifically OATP1A2 and OATP2B1, alongside passive diffusion [1]. Key characteristics of these transporters are summarized below.
Table 1: Key Influx Transporters for this compound in Caco-2 Models
| Transporter | Role in TBPM-PI Transport | pH Optimum | Affinity (K_m) | Proposed Selective Inhibitor |
|---|---|---|---|---|
| OATP1A2 | Significant uptake transport [1] | pH 6.5 [1] | 41.1 μM [1] | Not specifically identified for TBPM-PI |
| OATP2B1 | Significant uptake transport [1] | Higher at neutral/weak alkaline pH [1] | > 1 mM [1] | Not specifically identified for TBPM-PI |
| PEPT1 | No significant activity [1] | - | - | - |
This protocol helps confirm the involvement of OATP transporters in TBPM-PI uptake.
The following diagram maps the logical workflow for characterizing this compound transport.
Table 2: Troubleshooting Guide for Caco-2 Transport Studies
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Monolayer Integrity | Insufficient differentiation time; handling damage. | Use monolayers ≥21 days post-seeding [2]; verify TEER and LY permeability [2]; allow 2-day recovery after manipulation [2]. |
| High Variability in Data | Inconsistent cell passages; monolayer handling. | Use cells within a controlled passage range; standardize all experimental procedures. |
| Inhibitor Shows No Effect | Wrong target; incorrect concentration/activity. | Verify inhibitor selectivity and activity in your system with a positive control substrate [3]. |
| Unexpectedly Low Permeability | Instability of prodrug in transport buffer. | Check chemical stability of TBPM-PI under experimental conditions (pH, temperature, time). |
1. What is the core mechanism of action that makes tebipenem effective against resistant bacteria? this compound is an orally bioavailable prodrug that is rapidly hydrolyzed to its active form, tebipenem, in the intestinal mucosa [1]. The active moiety, tebipenem, is a carbapenem that exerts its bactericidal effect through a two-pronged mechanism:
2. Against which multidrug-resistant pathogens is this compound most effective? Pre-clinical and clinical studies have demonstrated the potency of tebipenem against key multidrug-resistant pathogens, as summarized in the table below.
Table 1: Efficacy of this compound Against Resistant Pathogens
| Pathogen Category | Specific Pathogens / Resistance Mechanisms | Key Evidence & MIC Data |
|---|---|---|
| Enterobacteriaceae | ESBL-producing E. coli and K. pneumoniae (e.g., CTX-M-15, SHV-12) [3] | Median fAUC~0-24~/MIC · 1/τ value for stasis: 23 [3]. Effective against strains with MICs as low as 0.016 - 0.5 mg/L [3]. |
| Enteric Pathogens | Multidrug-resistant (MDR) Shigella spp. (e.g., S. flexneri, S. sonnei) [4] | Highly potent in vitro and effective in clearing gut infection in mouse and gnotobiotic piglet models [4]. A pilot clinical study showed comparable tolerability and efficacy to azithromycin [5]. |
3. What is the critical pharmacokinetic/pharmacodynamic (PK/PD) index and its target value? Tebipenem exhibits time-dependent pharmacodynamics, and its efficacy is best described by the fAUC~0-24~/MIC · 1/τ index (the free drug area under the concentration-time curve over 24 hours divided by the MIC, corrected for the dosing interval) [3].
4. How should dosing regimens be adjusted for patients with renal impairment? Renal function significantly impacts tebipenem clearance, requiring dose adjustments. Recent Monte Carlo simulations for Japanese adults provide evidence-based recommendations, which can inform clinical trial design [6].
Table 2: Recommended Dosing Regimens Based on Renal Function
| Renal Function (Creatinine Clearance) | Recommended Oral Dosing Regimen (this compound) |
|---|---|
| Severe Impairment (CCR < 30 mL/min) | 150 mg every 12 hours |
| Moderate to Severe Impairment (CCR 30-50 mL/min) | 300 mg every 8 hours |
| Moderate Impairment (CCR 50-80 mL/min) | 300 mg every 8 hours |
| Normal Function (CCR ≥ 80 mL/min) | 600 mg every 8 hours |
Source: Adapted from [6]. CCR, Creatinine Clearance.
To facilitate your own research, here are detailed methodologies from key studies.
Protocol 1: High-Throughput Screening for Anti-Shigella Activity
This protocol is adapted from the research that identified tebipenem as a lead compound [4].
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study in a Murine Thigh Model
This methodology is critical for establishing the relationship between drug exposure and efficacy [3].
The workflow for this integrated PK/PD analysis is as follows:
FAQ 1: Why is managing acid-base hydrolysis critical for Tebipenem Pivoxil? this compound is a prodrug, meaning it is an inactive ester that must be converted in the body to release the active drug, tebipenem [1]. This ester bond is susceptible to hydrolysis, a chemical reaction with water that can be accelerated by acids or bases [2]. Uncontrolled hydrolysis during manufacturing or storage can lead to:
The diagram below illustrates the relationship between the prodrug, its activation, and the undesired degradation pathway.
FAQ 2: What are the key factors that influence this compound hydrolysis? The stability of this compound is primarily affected by the pH and the solvent environment of the solution [2]. The following table summarizes the key factors and control strategies based on a patented impurity preparation method.
| Factor | Impact on Hydrolysis | Control Strategy |
|---|---|---|
| pH & Buffers | The reaction is carried out in an alkaline environment (e.g., potassium carbonate/sodium carbonate buffer) [2]. | Strictly control pH; use buffers to maintain stability. Avoid inappropriate pH ranges. |
| Solvent System | A dichloromethane-water system is used, with the reaction occurring at the interface [2]. | Optimize solvent choice to control reaction rate and impurity profile. |
| Reaction Time | The hydrolysis reaction is conducted over a defined period (e.g., 2-3 hours) at room temperature [2]. | Monitor and control processing times to prevent excessive degradation. |
| Temperature | The reaction is performed at room temperature (20-30°C); higher temperatures accelerate hydrolysis [2]. | Use controlled, lower temperatures during processing and storage. |
FAQ 3: What is a standard protocol for studying this compound hydrolysis? The protocol below, adapted from a patent, is designed to generate the ring-opened impurity for research purposes and highlights conditions that must be controlled to prevent degradation [2].
Objective: To prepare the ring-opened hydrolysis impurity of this compound. Materials:
Experimental Workflow: The procedure for the hydrolysis reaction and isolation of the impurity can be summarized in the following workflow:
Procedure:
The table below summarizes the key drug combinations with tebipenem pivoxil that have shown synergistic effects in research.
| Combination Drug | Synergistic Target/Mechanism | Key Findings & Experimental Context | Stage of Evidence |
|---|---|---|---|
| Zoliflodacin [1] [2] | DNA synthesis inhibitor (Type II topoisomerase) | Effective against MDR Shigella; prevents resistance emergence during monotherapy [1] [2]. | Preclinical (high-throughput phenotypic screening & animal models) |
| Avibactam [1] [2] | Non-β-lactam β-lactamase inhibitor | Potentiates tebipenem activity against MDR Shigella and other enteric bacteria [1] [2]. | Preclinical (high-throughput phenotypic screening & animal models) |
| Other β-lactams (e.g., Meropenem, Piperacillin) [3] | Allosteric inhibition of PBP2a in MRSA | Patented combinations suggest potential to restore MRSA susceptibility to β-lactams; not yet specifically confirmed for this compound in published literature [3]. | Patent (theoretical proposition) |
Here are detailed methodologies for key experiments that have demonstrated the synergy between tebipenem and its partners.
This protocol was used to identify compounds, including zoliflodacin and avibactam, with synergistic activity against MDR Shigella [2].
This protocol evaluates the effectiveness of combination therapy in a live organism, specifically for gastrointestinal infections [1] [2].
The diagram below illustrates the key stages of the high-throughput screening workflow used to identify synergistic drug combinations.
Q1: What is the primary rationale for pursuing combination therapy with this compound? The main reasons are to overcome and prevent antimicrobial resistance. Using two drugs with different mechanisms of action makes it harder for bacteria to develop resistance simultaneously to both. This is particularly crucial for treating infections caused by multi-drug resistant (MDR) pathogens like Shigella [1] [2].
Q2: Are there any specific pharmacokinetic considerations for these combinations? this compound is an oral prodrug with good bioavailability. A key consideration for synergy, especially for enteric infections, is ensuring the combination partner also reaches effective concentrations at the site of infection. For lung infections, studies show tebipenem distributes into epithelial lining fluid, so similar principles apply for respiratory combinations [5]. The drug can be taken without regard to meals [6].
Q3: The combination shows synergy in vitro, but how is this translated to an in vivo model? The critical step is selecting an appropriate animal model that reflects the human infection. For gastrointestinal pathogens like Shigella, this involves using animals that can be colonized and show disease symptoms. The effectiveness is then directly measured by comparing the reduction of bacterial load in the gut of animals treated with the combination versus monotherapies [1] [2].
The tables below summarize quantitative data on tebipenem's activity and target exposure levels.
Table 1: In Vitro Susceptibility of Tebipenem Against Key Pathogens
| Organism / Phenotype | MIC₉₀ (mg/L) | Key Comparators (MIC₉₀ in mg/L) | Citation |
|---|---|---|---|
| ESBL-producing *E. coli* | 0.03 to 0.06 | Meropenem (0.03); Ertapenem (0.015) | [1] [2] |
| ESBL-producing *K. pneumoniae* | 0.06 to 0.125 | Meropenem (0.03); Ertapenem (0.03) | [1] [2] |
| Urinary Tract *Enterobacterales* | 0.06 | Meropenem (0.06); Ertapenem (0.03) | [2] |
| MDR *Enterobacterales* | 0.06 | - | [2] |
Table 2: Pharmacokinetic/Pharmacodynamic Targets & Dosing
| Parameter / Scenario | Target / Recommended Dosing | Citation |
|---|---|---|
| Primary PK/PD Target | fAUC₀–₂₄/MIC ≥ 34.58 | [3] |
| Renal Function-Based Dosing (Adults) | [3] | |
| └ CCR ≥ 80 mL/min | 600 mg every 8 hours | |
| └ CCR 50-80 mL/min | 300 mg every 8 hours | |
| └ CCR 30-50 mL/min | 300 mg every 8 hours | |
| └ CCR < 30 mL/min | 150 mg every 12 hours | |
| Pediatric Dosing (Shigellosis) | 4 mg/kg, three times daily | [4] [5] |
Here are detailed methodologies for key experiments used to generate the data above.
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of tebipenem [1].
A PopPK model for tebipenem was developed using data from phase 1 and phase 3 clinical trials [6].
Q1: How does tebipenem's in vitro potency compare to other carbapenems? Tebipenem is highly potent. For E. coli, its MIC₉₀ was equivalent to meropenem and lower than imipenem and ertapenem. For K. pneumoniae, its MIC₉₀ was 2-fold higher than meropenem but lower than imipenem and ertapenem [1]. It retains activity against isolates co-resistant to ciprofloxacin and trimethoprim/sulfamethoxazole [1].
Q2: What is the primary driver for dose adjustment in patients? Renal function is the most critical covariate. A sigmoidal relationship exists between creatinine clearance and the renal clearance of tebipenem [6]. Dosing must be adjusted based on CLcr to ensure effective drug exposure and avoid potential toxicity, as outlined in Table 2 [3].
Q3: Does tebipenem require adjustment for age, body size, or sex? According to the population PK analysis, no dose adjustments are warranted based on age, body size, or sex alone, as these covariates were not associated with substantial differences in tebipenem exposure in patients with complicated urinary tract infections [6].
Q4: How is the prodrug, tebipenem pivoxil, processed in the body? this compound is an orally administered prodrug. It is converted to the active moiety, tebipenem, in the intestinal enterocytes before reaching the systemic circulation [6].
The following diagrams illustrate the core workflows for evaluating tebipenem in the laboratory.
Figure 1: Broth Microdilution Workflow for MIC Testing
Figure 2: Workflow for Resistance Mechanism Analysis
| Efficacy and Safety Parameter | Oral Tebipenem Pivoxil HBr (N=449) | Intravenous Ertapenem (N=419) | Treatment Difference (95% CI) |
|---|---|---|---|
| Primary Endpoint | |||
| Overall Response (Composite of Clinical Cure + Microbiologic Eradication) | 58.8% (264/449) [1] | 61.6% (258/419) [1] | -3.3% (-9.7, 3.2) [1] |
| Secondary Endpoints | |||
| Clinical Cure Rate | >93% [1] | >93% [1] | -0.6% (-4.0 to 2.8) [2] |
| Safety and Tolerability | |||
| Any Treatment-Emergent Adverse Event (TEAE) | 25.7% [1] | 25.6% [1] | Comparable |
| Discontinuation due to TEAE | <1% [1] | <1% [1] | Comparable |
| Most Common TEAE: Diarrhea | 5.0% [1] | Not Specified | - |
| Most Common TEAE: Headache | 3.8% [1] | Not Specified | - |
| Clostridioides difficile Infection | 0 cases [1] | 3 cases [1] | - |
| Serious Adverse Events (SAEs) | 1.3% [1] | 1.7% [1] | Comparable |
The data in the table above originates from the ADAPT-PO trial, a rigorous global study. Below is a visualization of its design and key stability findings.
A subgroup analysis of the ADAPT-PO trial evaluated the time to clinical stability, which is critical for deciding when to switch from IV to oral therapy and facilitate hospital discharge:
These results indicate that clinical stability was achieved just as rapidly with oral tebipenem as with IV ertapenem, highlighting a potential window for early transition to outpatient care.
While this compound shows promise for cUTI/AP, research is exploring its potential in other areas. Ongoing clinical trials are investigating its efficacy as an alternative to ceftriaxone for children with drug-resistant shigellosis [5]. Pre-clinical studies also suggest it could be effective against a range of severe gastrointestinal infections caused by extensively drug-resistant Shigella spp. [6].
Tebipenem pivoxil is a prodrug that is rapidly converted to its active form, tebipenem, in the intestinal mucosa [1] [2]. As a carbapenem, its mechanism of action involves binding to penicillin-binding proteins (PBPs), which inhibits the cross-linking of peptidoglycan strands essential for bacterial cell wall synthesis, leading to cell lysis and death [1]. A key advantage is its structural resilience, which makes it less susceptible to degradation by many beta-lactamase enzymes, a common resistance mechanism for other antibiotic classes [1].
The diagram below illustrates the journey of this compound from oral administration to bacterial cell lysis.
The core of an objective comparison lies in quantitative microbiological activity data, such as Minimum Inhibitory Concentration (MIC90), which is the lowest concentration of an antibiotic required to prevent the growth of 90% of the tested bacterial isolates. A lower MIC90 generally indicates greater potency.
The table below summarizes the in vitro activity of tebipenem and other common oral antibiotics against key pathogens, particularly relevant for urinary tract infections (UTIs) and infections in vulnerable patients.
In Vitro Activity (MIC90) Against Selected Bacterial Pathogens
| Pathogen | Tebipenem | Meropenem (IV) | Amoxicillin/Clavulanic Acid | Ceftriaxone (IV/IM) | Cephalexin | Pivmecillinam | Key Context |
|---|---|---|---|---|---|---|---|
| E. coli (incl. ESBL) | 0.06 - 1 mg/L [3] [4] | 1 mg/L [4] | Data Missing | >128 mg/L [4] | Data Missing | Data Missing | Potent activity against ESBL producers [3] |
| K. pneumoniae | 0.5 mg/L [4] | 1 mg/L [4] | Data Missing | >128 mg/L [4] | Data Missing | Data Missing | |
| H. influenzae | 0.25 mg/L [4] | 0.5 mg/L [4] | Data Missing | 16 mg/L [4] | Data Missing | Data Missing | |
| S. aureus (MSSA) | 0.03 - 0.125 mg/L [3] [4] | 0.25 mg/L [4] | Data Missing | 4 mg/L [4] | Data Missing | Data Missing | |
| S. aureus (MRSA) | 16 mg/L [4] | 32 mg/L [4] | Data Missing | >128 mg/L [4] | Data Missing | Data Missing | Limited activity, but more potent than comparators. |
| S. pyogenes | ≤0.125 mg/L [4] | ≤0.125 mg/L [4] | Data Missing | 8 mg/L [4] | Data Missing | Data Missing | |
| Shigella spp. | Clinical success in 7/12 children [5] | Data Missing | Data Missing | Data Missing | Data Missing | Data Missing | Pilot study shows potential as an alternative. |
Beyond laboratory data, clinical trial results are critical for evaluating real-world efficacy.
To ensure reproducibility and critical assessment, here are the methodologies used in the cited experiments.
1. Broth Microdilution for MIC Determination [3]
2. Phase III cUTI Clinical Trial Design (PIVOT-PO) [6] [7]
3. Gut Microbiota Impact Study [9]
| Infection Model / Pathogen | This compound Efficacy | Meropenem Efficacy | Key Findings & Context |
|---|
| Sepsis Model (Mice) E. coli, S. aureus, P. aeruginosa, K. pneumoniae | 100 mg/kg: Survival rate significantly higher than control and meropenem groups [1] [2] | Not specified (Survival rate lower than this compound group) [1] [2] | this compound tablet showed a "remarkably higher" survival rate than meropenem in all sepsis models tested [1] [2]. | | Ascending UTI Model (Mice) E. coli | 8 mg/kg (oral): Reduced bacterial loads in kidneys and bladders [3] | 40 mg/kg (subcutaneous): Reduced bacterial loads in kidneys and bladders [3] | Both drugs significantly reduced bacterial counts; tebipenem was administered orally while meropenem was injected [3]. | | Gastrointestinal Infection (Gnotobiotic Piglets) Shigella spp. | Effective in clearing the gut of infecting organisms [4] | Data not provided in search results | Highlights this compound's potential for repurposing against severe diarrheal diseases caused by multi-drug resistant enteric pathogens [4]. |
The in vivo data supporting this comparison were generated using standardized and well-regarded animal models for infection.
The superior efficacy of this compound over meropenem in sepsis was demonstrated in the following protocol [1] [2]:
The comparable efficacy of oral tebipenem to subcutaneous meropenem was shown using this model [3]:
The workflow for these in vivo efficacy studies generally follows a consistent pattern, which can be visualized as follows:
When interpreting this data, it is crucial to consider the fundamental differences between the two drugs and the specific research contexts.
The table below summarizes the safety and efficacy data for tebipenem HBr from the Phase III PIVOT-PO trial, where it was directly compared with intravenous imipenem-cilastatin for treating complicated Urinary Tract Infections (cUTIs) [1] [2].
| Parameter | Tebipenem HBr (Oral) | Imipenem-Cilastatin (IV) | Notes |
|---|---|---|---|
| Overall Success Rate | 58.5% (261/446) | 60.2% (291/483) | Adjusted treatment difference: -1.3% (95% CI: -7.5%, 4.8%). Met non-inferiority criteria [1]. |
| Clinical Cure Rate | 93.5% (417/446) | 95.2% (460/483) | Adjusted treatment difference: -1.6% (95% CI: -4.7%, 1.4%) [1]. |
| Microbiological Response Rate | 60.3% (269/446) | 61.3% (296/483) | Adjusted treatment difference: -0.8% (95% CI: -6.9%, 5.3%) [1]. |
| Most Common Adverse Events (≥3%) | Diarrhea, Headache | Information varies; see below for real-world data | All reported events for tebipenem HBr were mild or moderate and non-serious [1]. |
| General Safety Profile | Generally similar to imipenem-cilastatin and other carbapenems [1]. |
Beyond the primary trial data, other studies provide deeper insights into the safety and profile of tebipenem.
For professionals seeking to understand the foundational data, here are the methodologies from the cited key studies.
The following diagram illustrates the absorption, metabolism, and excretion pathway of this compound hydrobromide in humans, based on data from mass balance and pharmacokinetic studies [5] [6].
The table below summarizes the key comparative data between free and β-cyclodextrin-complexed tebipenem pivoxil.
| Property | Free this compound | This compound-β-Cyclodextrin Complex | Experimental Context |
|---|---|---|---|
| Apparent Permeability (Papp) | Higher | Decreased [1] | Caco-2 cell monolayers |
| Efflux Transporter Interaction | Substrate for efflux pumps [1] [2] | Efflux effect inhibited [1] | Caco-2 cell monolayers |
| Primary Absorption Mechanism | Passive diffusion & uptake transporters (OATP1A2, OATP2B1) [1] [2] | Modified due to inclusion complex and efflux inhibition [1] | In vitro models |
| Aqueous Solubility | Limited data for free form | Increased [1] | In various acceptor fluids |
| Chemical Stability (Solid State) | Lower | Increased [1] | Accelerated stability studies |
| Antibacterial Activity | Potent | Increased [1] | In vitro susceptibility testing |
The key findings are primarily derived from a 2019 study that prepared and characterized the TP-β-CD complex. The core methodologies are outlined below.
The following diagram illustrates the workflow for the preparation and evaluation of the this compound-β-cyclodextrin complex.
The decreased permeability of the TP-β-CD complex is attributed to its interaction with intestinal efflux transporters. Free this compound has been identified as a substrate for efflux pumps [1] [2]. Forming an inclusion complex with β-cyclodextrin is thought to inhibit this efflux effect, thereby reducing the active transport of the drug back into the gut lumen. While this leads to a lower Papp in the Caco-2 model, the overall outcome is beneficial: more drug is retained inside the cells and available for absorption, which contributes to the observed increase in antibacterial activity [1].
This counterintuitive result highlights that permeability is not the only factor governing a drug's efficacy. For researchers, this suggests that:
Future research should focus on in vivo pharmacokinetic studies to confirm how these in vitro findings translate to overall bioavailability and efficacy in animal models and humans.
| Feature | Oral this compound HBr | Intravenous Carbapenems (Ertapenem, Imipenem-Cilastatin) |
|---|---|---|
| Approval Status | Investigational in adults (Phase III); approved for pediatric use in Japan [1] | Standard of care (approved) |
| Typical Adult Dose for cUTI | 600 mg every 8 hours [2] [3] | Ertapenem: 1 g every 24 hours [3]; Imipenem-cilastatin: 500 mg every 6 hours [2] |
| Overall Success Rate in cUTI | 58.5% vs. Imipenem [2]; 58.8% vs. Ertapenem [3] | 60.2% (Imipenem) [2]; 61.6% (Ertapenem) [3] |
| Clinical Cure Rate in cUTI | 93.1% - 93.5% [2] [3] | 93.6% - 95.2% [2] [3] |
| Primary Efficacy Conclusion | Non-inferior to IV carbapenems [2] [3] | - |
| Key PK/PD Target | fAUC~0–24~/MIC ≥ 34.58 [1] | Time-dependent killing (fT>MIC) [4] |
| Dosing Adjustment | Required based on renal function [1] | Required based on renal function |
The data supporting the comparison above comes from robust clinical trials and sophisticated simulation studies.
The Phase III clinical trials for this compound HBr were randomized, double-blind, and double-dummy studies designed to prove non-inferiority to established IV carbapenems [2] [3].
Since direct urinary concentration data is limited, Monte Carlo simulations are used to predict efficacy by modeling whether a dosing regimen will achieve the necessary PK/PD target.
The following diagram illustrates the logical workflow and critical relationships of this PK/PD analysis: